

Sulindac-d3: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Sulindac-d3

Cat. No.: B10822078

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For Researchers, Scientists, and Drug Development Professionals

Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, serves as a valuable tool in pharmacokinetic and metabolic studies. The substitution of three hydrogen atoms with deuterium in the methylsulfinyl group provides a distinct mass signature, enabling its use as an internal standard for the quantification of Sulindac in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the chemical and physical properties of **Sulindac-d3**, detailed experimental protocols for its characterization, and a summary of the key signaling pathways influenced by its parent compound, Sulindac.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Sulindac-d3** are summarized below, with comparative data for Sulindac where available.

Property	Sulindac-d3	Sulindac
Formal Name	5-fluoro-2-methyl-1Z-[[4-(methylsulfinyl-d3)phenyl]methylene]-1H-indene-3-acetic acid[1]	(Z)-5-fluoro-2-methyl-1-[[p-(methylsulfinyl)phenyl]methylene]-1 H-indene-3-acetic acid[2]
Molecular Formula	C ₂₀ H ₁₄ D ₃ FO ₃ S[1]	C ₂₀ H ₁₇ FO ₃ S[3]
Formula Weight	359.4 g/mol [1]	356.411 g/mol [3]
Appearance	Solid[4]	Yellow crystalline compound[2]
Melting Point	Not explicitly reported for Sulindac-d3	182-185 °C[5]
Solubility	Soluble in DMSO and Methanol[1]	Practically insoluble in water below pH 4.5, soluble in DMSO (100 mM) and ethanol (25 mM)[2][6]
Purity	≥99% deuterated forms (d ₁ -d ₃) [1]	≥98%[7]

Experimental Protocols

Detailed methodologies for the characterization and analysis of **Sulindac-d3** and the investigation of Sulindac's biological activities are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of **Sulindac-d3** and for quantifying its concentration in various samples.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a gradient elution. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 329 nm.
- Sample Preparation: Dissolve an accurately weighed amount of **Sulindac-d3** in the mobile phase to a known concentration. For quantification in biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.
- Internal Standard: For quantification of Sulindac, **Sulindac-d3** is used as the internal standard.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary technique for which **Sulindac-d3** is utilized as an internal standard.

- Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
- Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
- Sample Preparation: Similar to HPLC, with a final dilution in a solvent compatible with the LC-MS system. For biological samples, a liquid-liquid extraction or solid-phase extraction may be employed for sample clean-up.
- Data Analysis: The mass-to-charge ratio (m/z) of **Sulindac-d3** will be higher than that of Sulindac due to the deuterium atoms. This mass difference allows for the precise quantification of Sulindac by comparing its peak area to that of the known concentration of the **Sulindac-d3** internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of **Sulindac-d3** and verify the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H NMR: Will show the absence of the methylsulfinyl proton signal that is present in the spectrum of Sulindac.
 - ^{13}C NMR: Will confirm the presence of all carbon atoms in the molecule.
 - ^2H NMR (Deuterium NMR): Will show a signal corresponding to the deuterium atoms in the methylsulfinyl group.
- Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy can be used to identify the characteristic functional groups present in the **Sulindac-d3** molecule.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Expected Absorptions: The IR spectrum of **Sulindac-d3** will be very similar to that of Sulindac, showing characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm^{-1}), the S=O stretch (around 1040 cm^{-1}), and C-F stretch (around 1250 cm^{-1}).

Melting Point Determination

This is a fundamental physical property used to assess the purity of a crystalline solid.

- Instrumentation: A digital melting point apparatus.

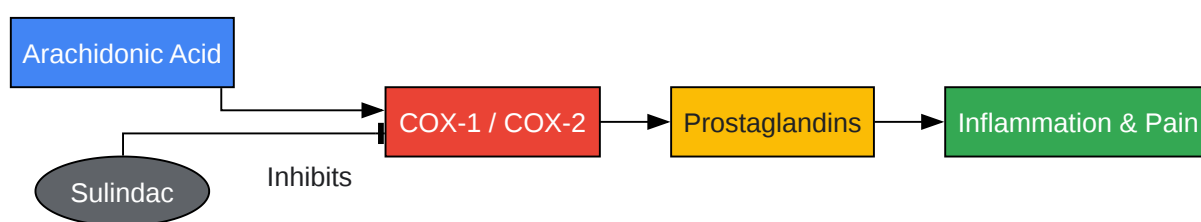
- Procedure:
 - A small amount of the crystalline **Sulindac-d3** is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is gradually increased.
 - The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. A sharp melting range is indicative of high purity.

Signaling Pathways Modulated by Sulindac

Sulindac and its active sulfide metabolite exert their therapeutic and anti-cancer effects through the modulation of several key cellular signaling pathways. As **Sulindac-d3** is chemically and biologically equivalent to Sulindac (with the exception of its mass), it is expected to influence the same pathways.

Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of Sulindac is through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

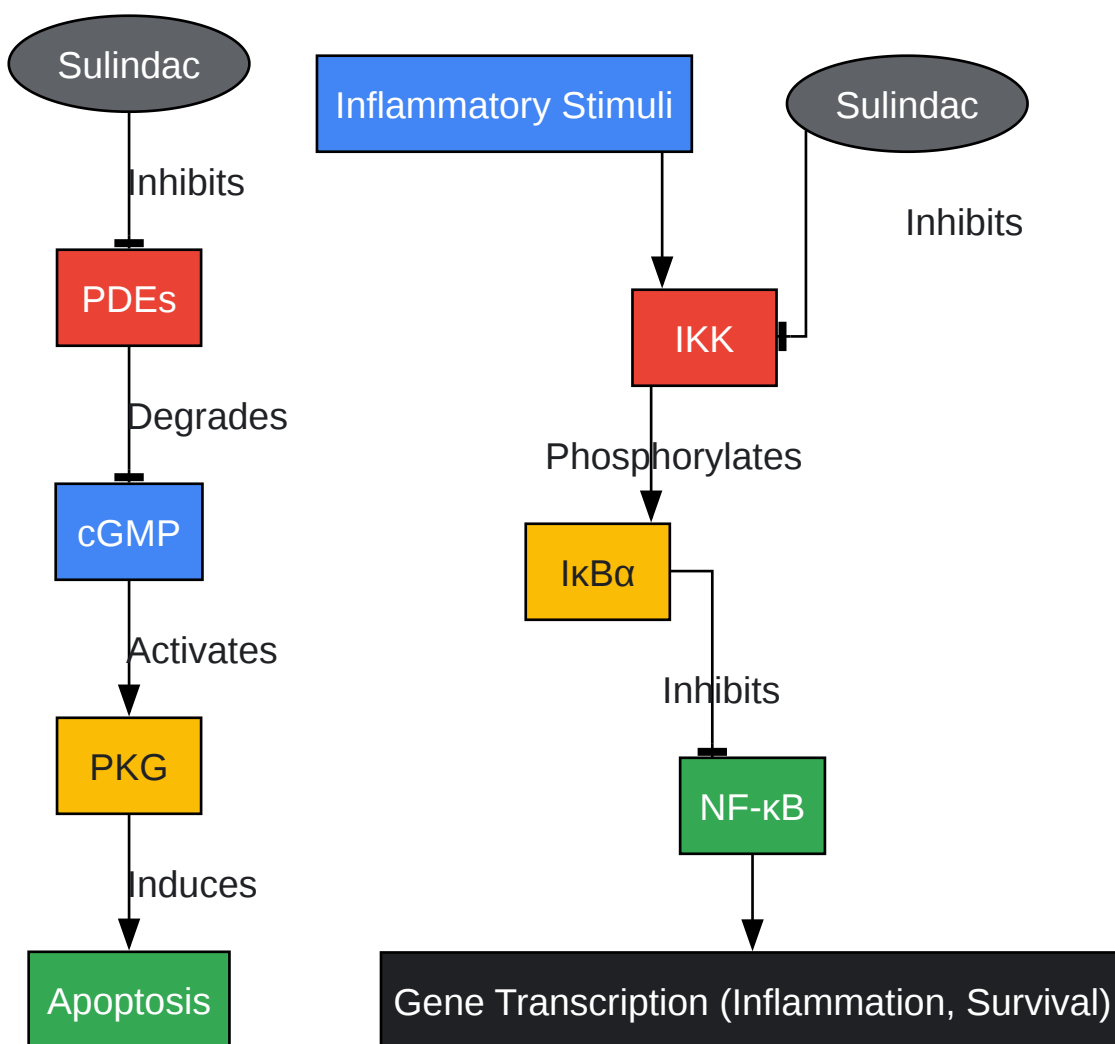


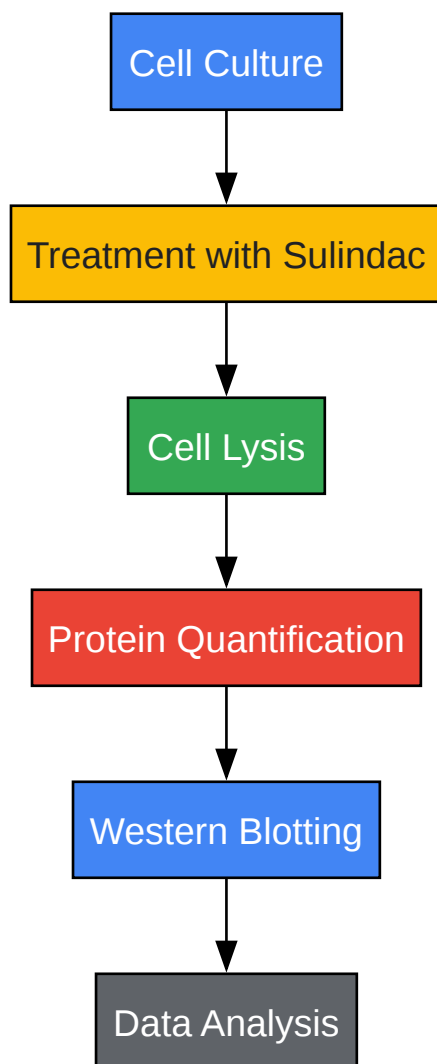
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Caption: Sulindac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

cGMP/PKG Signaling Pathway

Sulindac can increase intracellular levels of cyclic guanosine monophosphate (cGMP) by inhibiting phosphodiesterases (PDEs). This leads to the activation of protein kinase G (PKG), which can induce apoptosis in cancer cells.





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